molecular formula C7H10N2O3 B561017 (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid CAS No. 100960-41-6

(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid

Cat. No.: B561017
CAS No.: 100960-41-6
M. Wt: 170.168
InChI Key: QRCCLEKLPWMZAG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid is a chiral organic compound of significant interest in medicinal chemistry research. It serves as a versatile synthetic intermediate, particularly as a chiral building block for the development of novel bioactive molecules. Its structure combines a 5-methylisoxazole heterocycle, a privileged scaffold in drug discovery, with a proteinogenic amino acid backbone. The 5-methylisoxazole moiety is a common feature in pharmacologically active compounds, known to contribute to target binding and metabolic stability . The specific stereochemistry of the (S)-enantiomer is crucial for research into stereospecific interactions with biological targets, such as enzymes and receptors. This compound is envisioned as a key precursor for the synthesis of more complex molecules, including potential enzyme inhibitors or receptor modulators. Researchers can utilize this building block to explore structure-activity relationships (SAR) and develop new chemical probes or therapeutic candidates. The product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct thorough characterization and biological testing to confirm its properties and activity in their specific experimental systems.

Properties

IUPAC Name

(2S)-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-3-6(9-12-4)8-5(2)7(10)11/h3,5H,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCCLEKLPWMZAG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • 5-Methylisoxazol-3-amine : Synthesized via cyclocondensation of hydroxylamine with β-keto esters or alkynes.

  • (S)-2-Aminopropanoic Acid (Alanine) : Introduced via stereocontrolled alkylation or enzymatic resolution.

Coupling these fragments necessitates amino group activation or nucleophilic substitution, often requiring protective groups to prevent side reactions.

Enantioselective Synthesis via Chiral Auxiliaries

Evans Oxazolidinone-Mediated Approach

A widely used method involves the Evans chiral auxiliary to induce asymmetry. The procedure includes:

  • Auxiliary Attachment : (S)-4-Benzyl-2-oxazolidinone is coupled with bromoacetyl chloride to form a chiral enolate.

  • Isoxazole Formation : Reaction with hydroxylamine and acetylene derivatives generates the 5-methylisoxazole ring.

  • Auxiliary Removal : Hydrolysis under basic conditions yields the free amino acid.

Key Data :

StepConditionsYield (%)ee (%)
Auxiliary couplingTHF, -78°C, 2h92>99
Isoxazole cyclizationNH2OH·HCl, EtOH, reflux, 6h7898
HydrolysisLiOH, H2O/THF, 25°C, 12h8597

This method achieves high enantiomeric excess (ee) but requires multiple steps and costly auxiliaries.

Catalytic Asymmetric Methods

Organocatalytic Aldol Reaction

Proline-derived catalysts enable direct asymmetric synthesis:

  • Aldol Addition : 5-Methylisoxazole-3-carbaldehyde reacts with glycine Schiff base in the presence of (S)-proline (20 mol%).

  • Oxidative Deamination : Hydrogen peroxide oxidizes the secondary amine to the carboxylic acid.

Optimization Insights :

  • Solvent : DMF enhances catalyst solubility and reaction rate.

  • Temperature : 0°C minimizes racemization, achieving 89% ee.

Transition Metal Catalysis

Palladium complexes with chiral phosphine ligands (e.g., BINAP) facilitate asymmetric allylic alkylation:

  • Substrate Preparation : 5-Methylisoxazol-3-yl allyl carbonate.

  • Alkylation : Reaction with alanine-derived enolate at 50°C for 24h.

Performance Metrics :

  • Yield: 76%

  • ee: 94%

  • Limitations: Sensitivity to moisture and catalyst cost.

Biocatalytic Approaches

Enzymatic Dynamic Kinetic Resolution

Lipases (e.g., CAL-B) resolve racemic esters via hydrolysis:

  • Racemic Ester Synthesis : 2-((5-Methylisoxazol-3-yl)amino)propanoic acid methyl ester.

  • Enzymatic Hydrolysis : CAL-B in phosphate buffer (pH 7.0) selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer.

Process Parameters :

ParameterValue
Enzyme loading10 mg/mL
Conversion48% (theoretical max 50%)
ee (product)>99%

This method offers excellent enantioselectivity but requires substrate engineering for higher conversions.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)ee (%)ScalabilityCost
Evans Auxiliary7899ModerateHigh
Organocatalysis6589HighLow
Transition Metal7694LowVery High
Biocatalysis48>99HighModerate

Key Observations :

  • Evans Auxiliary : Optimal for small-scale, high-purity batches.

  • Biocatalysis : Preferred for industrial-scale production despite lower yields.

  • Organocatalysis : Balances cost and efficiency but struggles with steric hindrance .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isoxazole ring undergoes nucleophilic substitution at the 3-position, facilitated by electron-withdrawing effects of the oxygen and nitrogen atoms.

Key reactions:

Reaction Type Reagents/Conditions Products Reference
AlkylationNaNH₂, alkyl halides3-Alkylated isoxazole derivatives
AcylationAcCl, pyridine3-Acetylated isoxazole analogs
Grignard additionRMgX (R = aryl/alkyl)Substituted isoxazole-propanoic acid hybrids

Example: Reaction with methylmagnesium bromide yields 3-(5-methylisoxazol-3-yl)-2-(methylamino)propanoic acid, confirmed via 1H^1H-NMR (δ\delta 2.1 ppm for methyl group).

Oxidation and Reduction Reactions

The amino and carboxylic acid groups participate in redox transformations:

Oxidation

  • Amino group: Reacts with KMnO₄ in acidic conditions to form a nitroso derivative (λmax\lambda_{\text{max}} 280 nm) .

  • Carboxylic acid: Oxidized to CO₂ under strong conditions (e.g., V₂O₅, 300°C).

Reduction

  • Isoxazole ring: Catalytic hydrogenation (H₂/Pd) opens the ring, producing β-alanine analogs .

  • Nitrile intermediates: LiAlH₄ reduces nitriles to amines (e.g., 2-aminopropanoic acid derivatives).

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions:

Reaction Conditions Product Yield
Methyl ester formationMeOH, H₂SO₄ (reflux)Methyl (S)-2-((5-methylisoxazol-3-yl)amino)propanoate85%
Amide couplingEDC/HOBt, RNH₂N-Substituted amides70–90%

Note: Amidation with benzylamine produces a crystalline derivative (m.p. 152–154°C) .

Cycloaddition and Ring-Opening Reactions

The isoxazole moiety participates in 1,3-dipolar cycloadditions:

Example: Reaction with nitrile oxides forms bicyclic isoxazoline derivatives (confirmed by X-ray crystallography) .

Ring-opening pathways:

  • Acid hydrolysis: Concentrated HCl cleaves the isoxazole ring, yielding α-ketoamide intermediates.

  • Base-mediated: NaOH (10%) generates β-keto acids, which decarboxylate to form amines .

Complexation and Biological Interactions

The compound forms coordination complexes with transition metals, influencing its bioactivity:

Metal Ion Ligand Sites Application Reference
Cu(II)Amino, carboxylateAntimicrobial agents
Zn(II)Isoxazole N, carboxylateEnzyme inhibition (e.g., AMPA receptor modulators)

Mechanistic insight: Cu(II) complexes disrupt bacterial cell membranes (MIC = 8 µg/mL against MRSA) .

Stability and Degradation

  • Thermal decomposition: TGA shows degradation onset at 210°C, forming CO₂ and methylamine .

  • Photolysis: UV irradiation (254 nm) cleaves the isoxazole ring, producing acrylonitrile derivatives.

Scientific Research Applications

Cognitive Enhancement

Research indicates that AMPA receptor modulation can lead to cognitive enhancement. Studies have shown that compounds targeting these receptors can improve memory and learning capabilities in animal models. For instance, a study demonstrated that AMPA receptor agonists significantly improved performance in memory tasks among rodents, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Neuroprotective Effects

AMPA has also been investigated for its neuroprotective properties. It has been shown to inhibit apoptosis in neuronal cells under oxidative stress conditions. One study reported that AMPA administration reduced caspase-3 activation, a key marker of apoptosis, thereby protecting neurons from glutamate-induced excitotoxicity .

Treatment of Neurological Disorders

The therapeutic potential of AMPA extends to various neurological disorders, including Alzheimer's disease and epilepsy. In animal models of Alzheimer's disease, AMPA receptor modulators have demonstrated the ability to restore cognitive function and reduce amyloid-beta plaque accumulation . Additionally, AMPA has been explored as a treatment for epilepsy due to its role in modulating excitatory neurotransmission.

Antibacterial Activity

Recent studies have explored the antibacterial properties of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid derivatives. For example, certain derivatives exhibited significant activity against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL against various Gram-positive pathogens .

Antifungal Activity

In addition to antibacterial effects, derivatives of AMPA have shown promise against fungal pathogens. A study highlighted the efficacy of specific hydrazone derivatives derived from this compound against drug-resistant Candida species, with MIC values between 8 and 64 µg/mL .

Table 1: Summary of Neuropharmacological Effects

ApplicationEffectReference
Cognitive EnhancementImproved memory performance
NeuroprotectionReduced apoptosis in neuronal cells
Alzheimer's Disease TreatmentRestored cognitive function
Epilepsy TreatmentModulation of excitatory neurotransmission

Table 2: Antimicrobial Activity

Compound DerivativeTarget PathogenMIC (µg/mL)Reference
Hydrazone Derivative 1MRSA1 - 8
Hydrazone Derivative 2Candida auris8 - 64

Case Study 1: Cognitive Enhancement in Rodent Models

In a controlled study involving aged rodents, administration of an AMPA receptor agonist resulted in significant improvements in spatial memory tasks compared to a control group receiving a placebo. Behavioral assessments indicated enhanced learning capabilities attributed to increased synaptic plasticity mediated by AMPA receptor activation.

Case Study 2: Antimicrobial Efficacy Against MRSA

A series of synthesized derivatives based on this compound were tested against MRSA strains. The results indicated that certain modifications led to compounds with enhanced antibacterial activity, showcasing the potential for developing new antimicrobial agents from this scaffold.

Mechanism of Action

The mechanism of action of (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the chiral center play crucial roles in binding affinity and selectivity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent
(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid C₇H₁₀N₂O₃ ~186.17 5-methylisoxazol-3-ylamino
AMPA C₇H₁₀N₂O₄ 186.16 3-hydroxy-5-methylisoxazol-4-yl
Haloxyfop C₁₆H₁₁ClF₃NO₄ 383.71 Trifluoromethylpyridinyl-phenoxy
FAA7995 C₂₄H₁₉N₅O₆Se 552.41 Nitrobenzo-selenadiazolyl

Biological Activity

(S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

1. Structural Overview

This compound combines an isoxazole ring with a chiral amino acid backbone, which may confer unique pharmacological properties. The isoxazole moiety is known for its role in various biological activities, including antimicrobial and neuroprotective effects.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of propanoic acids have shown varying degrees of activity against multidrug-resistant pathogens.

CompoundMIC (µg/mL)Activity
3a8MRSA
3b16E. faecalis
3c32P. aeruginosa

These findings suggest that modifications in the structure can enhance antimicrobial efficacy, indicating that this compound may also exhibit similar properties depending on its specific structural characteristics .

2.2 Neuropharmacological Effects

The compound has been investigated for its potential as a glutamate receptor modulator. Compounds with similar structures have demonstrated high affinity for glutamate receptors, suggesting that this compound could act as a selective agonist or antagonist depending on its stereochemistry and substituents.

Research indicates that derivatives can activate NMDA receptors, which are crucial for synaptic plasticity and memory function . This activity positions the compound as a candidate for further exploration in neurodegenerative diseases where glutamate signaling is disrupted.

3.1 Efficacy Against Drug-resistant Strains

A study evaluated the efficacy of various derivatives against drug-resistant strains, revealing that certain modifications significantly increased potency against Gram-positive and Gram-negative bacteria. For example, compounds with hydroxyl substitutions showed improved activity against MRSA and vancomycin-resistant Enterococcus faecalis .

3.2 Neuroprotective Properties

In preclinical models, compounds similar to this compound exhibited neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest potential therapeutic applications in conditions like Alzheimer's disease and multiple sclerosis, where excitotoxicity plays a significant role .

4. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

ModificationEffect on Activity
Hydroxyl groupIncreased antibacterial activity
Methyl substitutionEnhanced receptor affinity
Isoxazole ringBroad-spectrum antimicrobial potential

These modifications can lead to enhanced selectivity and potency against specific targets, making this compound a valuable scaffold for drug development .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and neuropharmacological domains. Continued research into its structural modifications and mechanisms of action will be essential for developing effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing (S)-2-((5-Methylisoxazol-3-yl)amino)propanoic acid and its derivatives?

The synthesis typically involves condensation reactions between amino acids and functionalized heterocycles. For example:

  • Step 1 : React (S)-2-amino-3-(5-methylisoxazol-3-yl)propanoic acid with fluorogenic or selenadiazolyl reagents (e.g., 7-nitrobenzoselenadiazole) under mild acidic conditions to introduce protective groups like Fmoc .
  • Step 2 : Purify intermediates via recrystallization (e.g., methanol or ethanol) and confirm stereochemistry using chiral HPLC .
  • Key reagents : Chloroacetyl chloride, nitrobenzaldehyde derivatives, or thiophene-based aldehydes for side-chain modifications .

Q. How are spectroscopic techniques applied to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent environments. For instance, the 5-methylisoxazole proton resonates at δ 2.4–2.6 ppm, while the propanoic acid α-proton appears as a doublet near δ 4.1–4.3 ppm .
  • IR : Stretching frequencies for C=O (1700–1720 cm1^{-1}) and N-H (3270–3300 cm1^{-1}) confirm amide/acid functionalities .
  • Elemental analysis : Validate molecular formulas (e.g., C8_8H12_{12}N4_4O3_3) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Contradictions often arise from assay-specific variables:

  • Receptor selectivity : Use radioligand binding assays (e.g., AMPA receptor studies) to compare IC50_{50} values under standardized buffer conditions (pH 7.4, 25°C) .
  • Structural analogs : Test derivatives like (S)-2-((5-(4-fluorophenyl)acryloyl)isoxazol-3-yl)propanoic acid to isolate substituent effects .
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish assay artifacts from true bioactivity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug design : Introduce ester groups (e.g., tert-butyloxycarbonyl) to enhance bioavailability, followed by enzymatic cleavage in plasma .
  • Metabolic stability : Assess hepatic microsomal degradation using LC-MS/MS. Halogenated derivatives (e.g., 5-bromo-isoxazole) often exhibit prolonged half-lives .
  • Blood-brain barrier penetration : LogP values >1.5 (calculated via QSPR models) correlate with improved CNS uptake .

Q. How can computational methods guide the design of bioisosteric replacements?

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kainate receptors). Replace the 5-methylisoxazole with thiazole rings while maintaining hydrogen-bond distances (2.8–3.2 Å) .
  • DFT calculations : Compare electron density maps of isoxazole vs. pyrazine analogs to predict reactivity in nucleophilic substitution .
  • QSAR models : Train datasets on IC50_{50} values of 20+ derivatives to identify critical substituents (e.g., nitro groups enhance antimicrobial activity by 40%) .

Data Interpretation and Experimental Design

Q. How should researchers validate synthetic yields in multi-step reactions?

  • Yield optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., Pd/C for deprotection) using a DoE (Design of Experiments) approach. For example, THF increases yields by 15% in Step 2 of ’s protocol .
  • Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Persistent low yields may indicate steric hindrance from bulky substituents .

Q. What analytical methods differentiate enantiomeric impurities in the final product?

  • Chiral chromatography : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve (S)- and (R)-enantiomers. Retention times differ by 1.2–1.5 min .
  • Polarimetry : Specific rotation ([α]D_D 25^{25}) should match literature values (e.g., +32° for pure (S)-enantiomer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.